molecular formula C6H6O4 B12885753 2-(Furan-2-yloxy)acetic acid

2-(Furan-2-yloxy)acetic acid

Katalognummer: B12885753
Molekulargewicht: 142.11 g/mol
InChI-Schlüssel: JNEZADRPZZIORA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Furan-2-yloxy)acetic acid is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to an acetic acid moiety through an oxygen atom. The compound has the molecular formula C6H6O4 and a molecular weight of 142.11 g/mol. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(Furan-2-yloxy)acetic acid involves the reaction of 2-furoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-furoic acid attacks the carbon atom of chloroacetic acid, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous-flow, gas-phase synthesis. This method involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst at elevated temperatures. This process allows for high selectivity and conversion rates, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Furan-2-yloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The f

Eigenschaften

Molekularformel

C6H6O4

Molekulargewicht

142.11 g/mol

IUPAC-Name

2-(furan-2-yloxy)acetic acid

InChI

InChI=1S/C6H6O4/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8)

InChI-Schlüssel

JNEZADRPZZIORA-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.